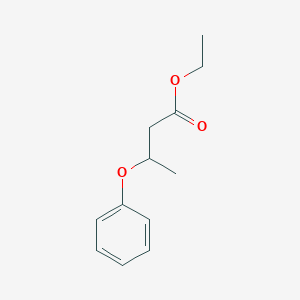

(S)-Ethyl 3-phenoxybutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 3-phenoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

CCVXQLMYBWRMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Strategies for the Enantioselective Synthesis of S Ethyl 3 Phenoxybutanoate

Catalytic Asymmetric Synthesis Methodologies

Catalytic asymmetric synthesis employs chiral catalysts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. These methods are advantageous due to the use of substoichiometric amounts of the chiral auxiliary, which makes them economically and environmentally appealing.

Homogeneous Catalysis Approaches for Enantioselective Formation

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. This approach often allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. Chiral metal complexes, particularly those of transition metals like ruthenium, rhodium, and palladium, are frequently used to effect enantioselective reactions such as hydrogenation, hydrosilylation, and allylic substitution. For instance, the enantioselective hydrogenation of a suitable prochiral precursor, such as ethyl 3-oxo-3-phenoxypropanoate, using a chiral homogeneous catalyst could theoretically yield (S)-Ethyl 3-phenoxybutanoate.

A review of the scientific literature indicates that while homogeneous catalysis is a well-established method for producing chiral esters, specific studies detailing the synthesis of this compound via these routes are not prominently documented. General principles suggest that a chiral ruthenium catalyst, similar to those used for the enantioselective hydrogenation of β-keto esters, could be a viable approach. orgsyn.org

Heterogeneous Catalysis Systems and Their Stereocontrol

Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction mixture. The primary advantages of this methodology include the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling. Stereocontrol in heterogeneous systems is often achieved by modifying the surface of a solid support (e.g., alumina, silica (B1680970), carbon) with a chiral molecule. Cinchona alkaloids, for example, are famously used to modify platinum catalysts for the enantioselective hydrogenation of α-keto esters.

Organocatalytic Routes for Chiral Induction

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. This field has grown rapidly as an alternative to metal-based catalysis, avoiding issues of metal toxicity and cost. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts used in reactions like aldol (B89426) additions, Michael additions, and reductions. The synthesis of this compound could potentially be achieved through an organocatalyzed asymmetric reduction of ethyl 3-phenoxy-2-butenoate or a related prochiral starting material.

However, a specific organocatalytic route for the chiral induction leading to this compound has not been extensively reported in the scientific literature.

Biocatalytic Transformations for this compound Production

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. These methods are highly regarded for their exceptional enantio-, regio-, and chemo-selectivity, often operating under mild, environmentally benign conditions (e.g., aqueous media, ambient temperature, and neutral pH).

Enzymatic Kinetic Resolution Techniques

Kinetic resolution is a process used to separate a racemic mixture of a chiral compound. In enzymatic kinetic resolution (EKR), an enzyme stereoselectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. For the production of this compound, this could involve the enantioselective hydrolysis of racemic ethyl 3-phenoxybutanoate catalyzed by a lipase (B570770). The lipase would preferentially hydrolyze the (R)-enantiomer to (R)-3-phenoxybutanoic acid, allowing for the separation and recovery of the unreacted this compound with high enantiomeric excess.

While EKR is a powerful tool for obtaining enantiopure compounds, and has been applied to structurally similar molecules like ethyl 3-hydroxy-3-phenylpropanoate and ethyl-3-hydroxybutyrate, specific protocols and detailed research findings for the resolution of racemic ethyl 3-phenoxybutanoate are not widely documented. researchgate.netresearchgate.net

Asymmetric Bioreduction and Biotransformation Pathways

Asymmetric bioreduction involves the use of enzymes, typically oxidoreductases from microorganisms like baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, to reduce a prochiral ketone to a chiral alcohol. To synthesize this compound, a potential pathway would be the asymmetric reduction of a precursor like ethyl 3-phenoxy-3-oxobutanoate. The choice of microorganism or isolated enzyme is crucial as it determines the stereochemical outcome of the reduction, according to Prelog's rule. Often, these systems require a cofactor like NADPH or NADH, and practical applications frequently incorporate a cofactor regeneration system to maintain catalytic activity.

The scientific literature is rich with examples of asymmetric bioreduction for producing chiral β-hydroxy esters, such as ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-3-hydroxybutyrate. nih.govnih.govnih.gov However, specific studies detailing the application of asymmetric bioreduction or other biotransformation pathways for the direct production of this compound are not prominently featured.

Enzyme Engineering and Immobilization Strategies in Biocatalysis

Biocatalysis offers a powerful and environmentally benign route to chiral compounds like this compound, primarily through the kinetic resolution of a racemic mixture using enzymes such as lipases or the asymmetric reduction of a prochiral ketone. To overcome the limitations of naturally occurring enzymes, such as insufficient stability, activity, or enantioselectivity, enzyme engineering and immobilization techniques are widely employed. nih.gov

Enzyme Engineering involves modifying an enzyme's structure to enhance its properties. This can be achieved through two main approaches:

Rational Design: This method uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations (amino acid substitutions) that are expected to improve a desired characteristic. For instance, modifying amino acids in the active site of a lipase could alter its substrate specificity to better accommodate the 3-phenoxybutanoate moiety or improve the enantiomeric recognition, leading to a higher enantiomeric excess (ee).

Directed Evolution: When structural information is lacking, directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govnih.gov This process can be iterated to accumulate beneficial mutations, leading to enzymes with significantly enhanced stability, activity, or enantioselectivity for a specific reaction. researcher.life

Immobilization Strategies are crucial for the industrial application of biocatalysts. Immobilizing an enzyme involves confining it to a solid support material, which offers several advantages: simplified recovery and reuse of the enzyme, enhanced stability under harsh reaction conditions (e.g., high temperatures or organic solvents), and the potential for use in continuous flow reactors. mdpi.comnih.gov Common immobilization methods include:

Adsorption: The enzyme is physically adsorbed onto the surface of a support, such as silica or porous resins, through non-covalent interactions. This method is simple, but enzyme leaching can be an issue. nih.gov

Covalent Attachment: The enzyme is attached to the support via stable covalent bonds. This method is more robust and minimizes leaching. Supports like agarose (B213101) or functionalized polymers are often used. mdpi.com

Entrapment: The enzyme is trapped within the porous matrix of a polymer gel or fiber. This physically confines the enzyme while allowing the substrate and product to diffuse.

For the synthesis of this compound, a lipase like Candida antarctica lipase B (CALB), often immobilized as the commercial preparation Novozym 435, could be used for the kinetic resolution of racemic ethyl 3-phenoxybutanoate. mdpi.comsemanticscholar.org Engineering and immobilizing the lipase can lead to a biocatalyst with higher activity, improved operational stability, and greater enantioselectivity, making the process more economically viable and efficient. semanticscholar.org

Chiral Auxiliary-Mediated Synthesis of the Butanoate Scaffold

Chiral auxiliary-mediated synthesis is a classic and reliable strategy for asymmetric synthesis. wikipedia.org This approach involves temporarily attaching an optically pure molecule, the chiral auxiliary, to a prochiral substrate. chemeurope.comwikiwand.com The auxiliary then directs a subsequent chemical transformation, such as an alkylation reaction, to occur diastereoselectively, effectively controlling the formation of a new stereocenter. sigmaaldrich.com After the desired stereochemistry is set, the auxiliary is removed and can often be recovered for reuse. chemeurope.com

A general three-step process for synthesizing the (S)-3-phenoxybutanoate scaffold using a chiral auxiliary would be:

Attachment: A precursor molecule, such as phenoxyacetic acid, is covalently bonded to a chiral auxiliary. A common and effective class of auxiliaries are the Evans oxazolidinones. chemeurope.combath.ac.uk

Diastereoselective Transformation: The resulting adduct is treated with a strong base to form an enolate. The bulky auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., a methylating agent like methyl iodide) to attack from the opposite, less hindered face. This leads to the formation of the butanoate scaffold with a specific, controlled stereochemistry.

Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the desired enantiomerically enriched 3-phenoxybutanoic acid, which can then be esterified to give this compound.

Chemoenzymatic Synthesis Combinations

Chemoenzymatic synthesis combines the best features of both chemical and enzymatic catalysis to create efficient and highly selective routes to chiral molecules. researchgate.net These multi-step pathways use enzymes for key stereochemistry-determining steps while relying on conventional chemical reactions for other transformations. researchgate.net

A highly plausible chemoenzymatic route to this compound involves the asymmetric reduction of a prochiral ketone followed by a chemical substitution reaction:

Enzymatic Asymmetric Reduction: The synthesis begins with ethyl 3-oxobutanoate (ethyl acetoacetate). This prochiral β-ketoester is reduced using a ketoreductase (KRED) enzyme that selectively produces the (S)-enantiomer of the corresponding alcohol. Many KREDs, often from yeast like Saccharomyces cerevisiae or engineered strains, can perform this transformation with exceptionally high enantioselectivity (>99% ee). nih.govgoogle.com This step establishes the crucial stereocenter at the C3 position, yielding (S)-ethyl 3-hydroxybutanoate.

Chemical Introduction of the Phenoxy Group: The resulting chiral alcohol, (S)-ethyl 3-hydroxybutanoate, is then converted to the final product via a chemical reaction. A common and effective method for this transformation is the Mitsunobu reaction. In this reaction, the alcohol is treated with phenol (B47542) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). This reaction typically proceeds with inversion of stereochemistry. To obtain the (S)-product, one would need to start with (R)-ethyl 3-hydroxybutanoate. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution (S_N2) with sodium phenoxide, which also proceeds with inversion of configuration. researchgate.net

This chemoenzymatic approach is highly effective because it leverages the unparalleled stereocontrol of enzymes for the most critical step, while using robust and well-established chemical methods for the remaining transformations. google.com

Mechanistic Investigations of Reactions Involving S Ethyl 3 Phenoxybutanoate

Elucidation of Stereoselective Reaction Pathways

The stereochemical outcome of reactions producing or utilizing (S)-ethyl 3-phenoxybutanoate is dictated by the specific reaction pathway followed. Two common and illustrative stereoselective routes to chiral esters are enzymatic resolutions and asymmetric synthesis, including methods like the Mitsunobu reaction.

In enzymatic resolutions, a racemic mixture of ethyl 3-phenoxybutanoate can be resolved using lipases. The stereoselectivity arises from the differential rates of reaction of the two enantiomers with the enzyme. The lipase (B570770) preferentially catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other, in this case, the (S)-enantiomer, unreacted and in high enantiomeric excess. The generally accepted mechanism for lipase-catalyzed reactions is a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this pathway, the enzyme first reacts with one substrate (e.g., an acyl donor in transesterification) to form an acyl-enzyme intermediate, releasing the first product. Subsequently, the second substrate (the alcohol, in this case, one enantiomer of ethyl 3-hydroxybutanoate to form the phenoxy derivative, or the racemic ester itself in resolution) binds to the acylated enzyme and reacts to form the final product, regenerating the free enzyme. nih.govnih.gov The stereoselectivity is determined by the specific fit of one enantiomer into the chiral active site of the lipase.

For the asymmetric synthesis of this compound, the Mitsunobu reaction represents a powerful tool, proceeding with a clean inversion of stereochemistry. organic-chemistry.org This reaction allows for the conversion of a chiral alcohol, (R)-ethyl 3-hydroxybutanoate, to the desired this compound. The reaction is initiated by the formation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an azodicarboxylate such as diethylazodicarboxylate (DEAD). This species then activates the alcohol, forming an alkoxyphosphonium salt. The phenoxide, acting as the nucleophile, then displaces the activated hydroxyl group via an SN2 mechanism, resulting in the inversion of the stereocenter. organic-chemistry.orgnih.govnih.govresearchgate.netsemanticscholar.org

| Reaction Pathway | Key Mechanistic Features | Stereochemical Outcome for this compound |

| Enzymatic Resolution | Ping-Pong Bi-Bi mechanism, formation of a chiral acyl-enzyme intermediate. | Preferential reaction of the (R)-enantiomer, leaving (S)-enantiomer unreacted. |

| Mitsunobu Reaction | Formation of an alkoxyphosphonium salt, SN2 nucleophilic substitution. | Inversion of configuration from (R)-ethyl 3-hydroxybutanoate. |

Transition State Analysis in Asymmetric Transformations

The enantioselectivity of asymmetric reactions is determined by the difference in the activation energies of the diastereomeric transition states leading to the (S) and (R) products. Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing these transition states. dntb.gov.ua Although specific transition state analyses for this compound are not extensively documented, analogies can be drawn from studies on similar chiral esters.

In lipase-catalyzed resolutions, the transition state involves the formation of a tetrahedral intermediate within the enzyme's active site. The stability of this transition state is highly dependent on the precise orientation of the substrate. For the favored enantiomer, the substituents around the stereocenter fit snugly into the hydrophobic pockets of the active site, leading to stabilizing interactions and a lower activation energy. The disfavored enantiomer, in contrast, experiences steric clashes, resulting in a higher energy transition state.

In the context of the Mitsunobu reaction, the key transition state is that of the SN2 attack by the phenoxide on the carbon atom bearing the alkoxyphosphonium leaving group. The geometry of this transition state is crucial for the stereochemical outcome. For a clean inversion, the nucleophile must attack from the backside relative to the leaving group. Computational models can be used to visualize this transition state and calculate its energy, confirming the energetic favorability of the inversion pathway.

| Transformation | Transition State Model | Factors Influencing Stereoselectivity |

| Enzymatic Resolution | Tetrahedral intermediate in the enzyme active site. | Steric and electronic complementarity between the substrate and the chiral environment of the enzyme. |

| Mitsunobu Reaction | SN2 transition state with pentacoordinate carbon. | Backside attack of the nucleophile, minimizing steric hindrance with the leaving group and other substituents. |

Role of Catalyst-Substrate Interactions in Chiral Induction

In enzyme-catalyzed reactions, the intricate network of interactions between the catalyst (enzyme) and the substrate is the cornerstone of chiral induction. dntb.gov.ua The active site of a lipase, for instance, is a highly structured chiral pocket. The binding of the substrate, such as an enantiomer of ethyl 3-phenoxybutanoate, is governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Molecular docking studies on related systems have revealed that the enantioselectivity arises from a "three-point attachment" model, where three distinct points of interaction between the substrate and the enzyme dictate the specific binding of one enantiomer over the other. For the preferred enantiomer, these interactions position the ester group optimally for nucleophilic attack by the catalytic serine residue of the lipase. The other enantiomer, being a mirror image, cannot achieve this optimal binding, thus reacting at a much slower rate.

In non-enzymatic asymmetric catalysis, chiral ligands or catalysts create a chiral environment around the reacting substrate. While not directly applicable to the common syntheses of this compound, the principles are relevant. The catalyst-substrate complex forms a diastereomeric intermediate, and the subsequent reaction proceeds through the lowest energy pathway, favoring the formation of one enantiomer of the product. The nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and substrate in the transition state are critical for high enantioselectivity.

| Catalyst Type | Key Interactions | Mechanism of Chiral Recognition |

| Lipase (Enzyme) | Hydrophobic interactions, hydrogen bonding, steric fit. | Three-point attachment model within the chiral active site, leading to preferential binding and reaction of one enantiomer. |

| Chiral Chemical Catalyst | Coordination bonds, hydrogen bonding, π-π stacking, steric repulsion. | Formation of diastereomeric catalyst-substrate complexes, with one being energetically favored in the transition state. |

Intermediates in the Formation and Derivatization of this compound

The formation and derivatization of this compound proceed through a series of reactive intermediates. The identification and characterization of these intermediates are key to understanding the reaction mechanism in detail.

In the Mitsunobu reaction for the synthesis of this compound from (R)-ethyl 3-hydroxybutanoate, several key intermediates are formed sequentially: organic-chemistry.org

Betaine (B1666868) intermediate: Formed from the reaction of triphenylphosphine and DEAD.

Alkoxyphosphonium salt: The alcohol adds to the activated phosphine, forming a key intermediate where the hydroxyl group is converted into a good leaving group.

Phenoxide: The acidic phenol (B47542) is deprotonated by the betaine intermediate. The final step involves the SN2 attack of the phenoxide on the alkoxyphosphonium salt, yielding the product and triphenylphosphine oxide.

In the lipase-catalyzed synthesis or resolution, the central intermediate is the acyl-enzyme intermediate . This is formed when the catalytic serine residue of the lipase attacks the carbonyl group of the ester or acyl donor, forming a covalent bond and releasing the alcohol portion of the ester. This intermediate is then subject to nucleophilic attack by water (hydrolysis) or another alcohol (alcoholysis) to regenerate the enzyme and release the product.

Derivatization of this compound can also involve distinct intermediates. For example, hydrolysis of the ester to the corresponding carboxylic acid proceeds through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester carbonyl.

| Reaction | Key Intermediates | Role of Intermediate |

| Mitsunobu Synthesis | Betaine, Alkoxyphosphonium salt, Phenoxide. | Activation of the alcohol and nucleophilic substitution. |

| Lipase-Catalyzed Resolution | Acyl-enzyme intermediate. | Covalent modification of the enzyme, facilitating acyl transfer. |

| Ester Hydrolysis | Tetrahedral intermediate. | Facilitates the cleavage of the ester bond. |

Advanced Analytical Methodologies for Stereochemical Characterization

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. phenomenex.com The fundamental principle involves the use of a chiral selector, either in the stationary phase (CSP) or as a mobile phase additive, which forms transient diastereomeric complexes with the enantiomers of the analyte. eijppr.com These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation. eijppr.com The determination of enantiomeric excess (e.e.) is crucial for evaluating the effectiveness of asymmetric syntheses or resolution processes.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a versatile and widely adopted method for the enantioseparation of chiral compounds, including esters like ethyl 3-phenoxybutanoate. phenomenex.comcsfarmacie.cz The most successful CSPs for this class of compounds are often based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. eijppr.comcsfarmacie.cz

Research Findings: Direct enantioseparation of the structurally analogous compound, ethyl 3-hydroxybutanoate, has been successfully achieved using a cellulose-based CSP. Specifically, the Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has demonstrated excellent resolving power. mat-test.com A study detailed the baseline separation of the enantiomers of ethyl 3-hydroxybutanoate using a mobile phase composed of n-hexane and isopropyl alcohol. mat-test.com Another report confirmed the utility of the Chiralcel OD-H column for determining the enantiomeric excess of both methyl and ethyl 3-hydroxybutanoate. rsc.org This strong evidence suggests that polysaccharide-based CSPs are highly effective for the chiral resolution of (S)-Ethyl 3-phenoxybutanoate due to the structural similarity and the presence of functional groups capable of engaging in the necessary chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).

The typical conditions for such a separation would involve a normal-phase elution mode, which is common for polysaccharide CSPs. hplc.eu

| Parameter | Value | Reference |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | mat-test.com |

| Column | Chiralcel OD-H (4.6 mm × 250 mm, 5 µm) | mat-test.comrsc.org |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (95:5 v/v) | mat-test.com |

| Flow Rate | 1.0 mL/min | mat-test.com |

| Temperature | 25 °C | mat-test.com |

| Detection | UV | N/A |

Chiral Gas Chromatography (GC) is another powerful technique for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds. uni-muenchen.de This method utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape, allowing them to form inclusion complexes with guest molecules. nih.gov Enantioseparation is achieved through differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin (B1172386) selector. gcms.cz

Research Findings: For esters closely related to ethyl 3-phenoxybutanoate, cyclodextrin-based columns have proven effective. The enantiomers of ethyl 3-hydroxybutanoate have been successfully assayed using a chiral GC column with a β-cyclodextrin stationary phase. nih.gov Similarly, the enantiomeric excess of isobutyl 3-acetoxybutanoate was determined using a β-DEX 120 column, which is also a cyclodextrin derivative. rsc.org These findings indicate that a GC method employing a derivatized cyclodextrin phase, such as one based on β- or γ-cyclodextrin, would be a suitable approach for the enantiomeric analysis of this compound. The analysis typically involves a temperature program to ensure efficient separation and optimal peak shape.

| Parameter | Value | Reference |

| Technique | Chiral Gas Chromatography (GC) | nih.gov |

| Column | Capillary column with derivatized β-cyclodextrin or γ-cyclodextrin phase | nih.gov |

| Carrier Gas | Helium or Hydrogen | N/A |

| Injector Temp. | ~250 °C | N/A |

| Detector Temp. | ~250 °C (FID) | N/A |

| Oven Program | Example: Start at 60°C, ramp to 180°C at 2-5°C/min | N/A |

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, combining the advantages of both GC and HPLC. shimadzu.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. hplc.eu The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. shimadzu.com SFC is also considered a "green" technology due to the significant reduction in the use of organic solvents.

Research Findings: The same chiral stationary phases that are successful in HPLC are generally employed in SFC, with polysaccharide-based and Pirkle-type CSPs being particularly common. hplc.eubujnochem.com Given the demonstrated efficacy of polysaccharide columns for separating related butanoate esters in HPLC, these columns are excellent candidates for developing an SFC method for this compound. The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol (B129727) or ethanol, to modulate solute retention and enhance chiral recognition. This technique's high throughput makes it exceptionally well-suited for rapid screening and purification in drug discovery and development.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Analysis

Standard NMR spectroscopy cannot distinguish between enantiomers. However, advanced NMR methods can be used to analyze stereoisomers, either by converting them into diastereomers or by using a chiral environment to induce differentiate NMR signals.

A common strategy for determining enantiomeric purity and assigning absolute configuration by NMR is the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with the analyte to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the distinction and quantification of the original enantiomers. wikipedia.org

For this compound, which contains a secondary alcohol functionality after hydrolysis of the ester, a well-known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. semanticscholar.org The alcohol would be reacted with Mosher's acid chloride to form diastereomeric Mosher's esters. In the ¹H NMR spectrum of the resulting mixture, the signals for protons near the newly formed chiral center will exhibit different chemical shifts for the (R,S) and (S,S) diastereomers. The difference in chemical shifts (Δδ) can be used to determine the enantiomeric excess and, by analyzing the spatial arrangement in the preferred conformation, the absolute configuration of the original alcohol can be inferred.

Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ) for a Diastereomeric Derivative of 3-Phenoxybutanol This table is illustrative. Δδ = δ(S,S) - δ(R,S). Specific values depend on the chosen CDA and experimental conditions.

| Proton | Expected Chemical Shift (ppm) | Expected Δδ (ppm) |

|---|---|---|

| H at chiral center (C3) | 4.0 - 4.5 | ± 0.05 - 0.15 |

| CH₂ protons (C2) | 2.5 - 2.8 | ± 0.02 - 0.10 |

| CH₃ protons (C4) | 1.2 - 1.5 | ± 0.01 - 0.05 |

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete structure and relative stereochemistry of a molecule by resolving correlations between nuclei. longdom.org For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly valuable. acdlabs.comacdlabs.com

These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. nanalysis.com By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine the relative orientation of different parts of the molecule. For a flexible molecule like this compound, these experiments can help identify the most stable conformation in solution. columbia.edu By observing key NOE correlations, for instance between the proton on the chiral carbon and specific protons on the phenoxy or ethyl groups, a 3D model of the molecule's preferred conformation can be constructed, which supports the stereochemical assignment. acdlabs.com

Table 3: Potential Key NOESY/ROESY Correlations for Conformational Analysis of this compound This table is illustrative, showing potential through-space correlations that would be investigated.

| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |

|---|---|---|---|

| H at chiral center (C3) | Ortho-protons of phenoxy group | Yes/No | Proximity of the chiral center to the aromatic ring |

| H at chiral center (C3) | CH₂ of ethyl group | Yes/No | Relative orientation of the ester group |

X-ray Crystallography for Structural Elucidation (if crystalline derivatives are obtained)

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique involves diffracting X-rays off a crystal, which produces a diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles, thereby providing an unambiguous determination of the absolute stereochemistry. wikipedia.org

Since this compound is a liquid at room temperature, it cannot be directly analyzed by this method. However, a crystalline derivative could be synthesized for the purpose of X-ray analysis. This could be achieved by reacting the corresponding 3-phenoxybutanoic acid with a chiral amine to form a crystalline salt or amide, or by creating a derivative with a rigid, planar group that promotes crystallization. If a crystalline derivative is successfully formed and analyzed, the resulting crystallographic data would provide definitive proof of the molecule's absolute configuration.

Table 4: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound This table presents typical parameters obtained from an X-ray crystallography experiment and is for illustrative purposes only.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 15.67 |

| Flack Parameter | 0.02(3) |

The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal; a value close to zero for a known configuration confirms the assignment.

Theoretical and Computational Studies on S Ethyl 3 Phenoxybutanoate

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of understanding the three-dimensional structure of flexible molecules like (S)-Ethyl 3-phenoxybutanoate. This process involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. The collection of these conformers and the energy barriers between them constitutes the potential energy landscape.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the electronic level. These methods can map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction kinetics and selectivity.

Density Functional Theory (DFT) Applications to Stereoselectivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. In the context of this compound, DFT could be particularly useful for understanding the stereoselectivity of its synthesis. By modeling the transition states of the reaction pathways leading to the (S) and (R) enantiomers, DFT can reveal the energetic differences that favor the formation of the desired (S)-isomer. These calculations can provide insights into the non-covalent interactions, steric hindrances, and electronic effects that govern the stereochemical outcome of a reaction. While DFT has been successfully applied to study the stereoselectivity of various asymmetric reactions, specific DFT studies on the synthesis of this compound are not prominently featured in the literature.

Molecular Dynamics Simulations of Chiral Processes

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into dynamic processes such as conformational changes and intermolecular interactions. For chiral processes involving this compound, MD simulations could be used to model its interaction with a chiral catalyst or a biological receptor. This would allow for the visualization of the binding process and the identification of key interactions that lead to chiral recognition. Such simulations are computationally intensive but can provide invaluable information that is often difficult to obtain through experimental means alone. At present, specific molecular dynamics simulation studies focused on the chiral processes of this compound have not been widely published.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also employed to predict and interpret the spectroscopic properties of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide valuable information about molecular structure and bonding.

Quantum chemical calculations can predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies and intensities. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra. For this compound, computational spectroscopy could be used to assign its NMR signals and to understand the vibrational modes associated with its functional groups. While the computational prediction of spectroscopic properties is a common practice in chemical research, studies specifically detailing these predictions for this compound are not extensively available.

Computational Design of Novel Catalysts for Asymmetric Synthesis

The principles of computational chemistry are increasingly being used to design novel catalysts for asymmetric synthesis, aiming to produce enantiomerically pure compounds like this compound. This rational design approach involves creating and evaluating virtual catalyst candidates before their actual synthesis, thereby saving significant time and resources.

The process typically involves building a computational model of the catalytic reaction, including the substrate, the catalyst, and the transition state of the stereodetermining step. By systematically modifying the structure of the catalyst in the model, researchers can identify new designs that are predicted to enhance the yield and enantioselectivity of the reaction. These in silico-designed catalysts can then be synthesized and tested experimentally to validate the computational predictions. While the field of computational catalyst design is rapidly advancing, specific applications of this approach to the asymmetric synthesis of this compound are not yet widely reported in the scientific literature.

Applications of S Ethyl 3 Phenoxybutanoate As a Chiral Building Block

Strategic Utilization in the Asymmetric Synthesis of Complex Organic Molecules

The utility of chiral building blocks is paramount in the construction of complex enantiomerically pure molecules. While specific, documented examples of the direct use of (S)-Ethyl 3-phenoxybutanoate in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly available literature, its structural motifs are analogous to other widely used chiral synthons, such as (S)-ethyl 3-hydroxybutanoate. The principles of asymmetric synthesis allow for the strategic incorporation of such chiral fragments to introduce specific stereochemistry into a target molecule.

The phenoxy group in this compound offers several strategic advantages. It can serve as a bulky protecting group for the hydroxyl functionality, influencing the stereochemical outcome of subsequent reactions at adjacent positions. Furthermore, the aromatic ring provides a site for further functionalization or can be a key pharmacophoric element in the final target molecule. The ester functionality can be readily converted into a variety of other functional groups, including alcohols, aldehydes, and amides, providing a handle for chain elongation and the introduction of further complexity.

The general strategy for employing a chiral building block like this compound involves its preparation in high enantiomeric purity, often through asymmetric reduction of the corresponding ketoester or resolution of a racemic mixture. Once obtained, it can be incorporated into a larger molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| Ester Reduction | LiAlH₄, THF | Primary Alcohol |

| Ester Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid |

| Amidation | R₂NH, heat | Amide |

| Aldol (B89426) Reactions (after conversion to aldehyde) | LDA, R'CHO | β-Hydroxy Ketone |

| Cross-Coupling (on phenoxy group) | Varies (e.g., Suzuki, Buchwald-Hartwig) | Substituted biaryl or arylamine |

Enantioselective Derivatization Reactions

Enantioselective derivatization of a chiral building block allows for the creation of a library of related, stereochemically defined compounds. In the context of this compound, derivatization can occur at several positions.

The ester moiety is a prime site for derivatization. Reaction with a variety of nucleophiles can lead to a range of amides, hydrazides, and other ester analogues. If the nucleophile is also chiral, this can lead to the formation of diastereomers, which may be separable and possess distinct biological activities.

Furthermore, the α-carbon to the ester can be deprotonated to form an enolate, which can then participate in stereoselective alkylation or aldol reactions. The stereochemical outcome of these reactions would be influenced by the existing stereocenter at C3, potentially leading to diastereomerically enriched products.

Table 2: Potential Enantioselective Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Asymmetric Alkylation of α-carbon | LDA, Chiral Electrophile | Diastereomerically enriched α-substituted ester |

| Diastereoselective Amidation | Chiral Amine, Coupling Agent | Diastereomeric Amides |

| Enantioselective Aromatic Functionalization | Chiral Catalyst, Electrophile | Enantiomerically enriched substituted phenoxy derivative |

Formation of Stereodefined Scaffolds in Target-Oriented Synthesis

A key application of chiral building blocks is in the construction of stereodefined scaffolds, which form the core of a target molecule. This compound can serve as a precursor to various important structural motifs.

For instance, reduction of the ester to the corresponding alcohol, followed by activation of the hydroxyl group (e.g., as a tosylate or mesylate), would generate a chiral electrophile. This could be used in nucleophilic substitution reactions to introduce a variety of functionalities with inversion of stereochemistry if desired.

Alternatively, intramolecular reactions can be envisioned. For example, if the phenoxy group were substituted with a suitable functional group, intramolecular cyclization could lead to the formation of chiral heterocyclic scaffolds, such as chromane (B1220400) or tetrahydroquinoline derivatives, depending on the nature of the substituent and the reaction conditions.

The C4 backbone of this compound provides a defined stereochemical and spatial arrangement of functional groups. This pre-organized structure can be exploited in macrocyclization reactions or in the synthesis of complex acyclic chains where control of the 1,3-relationship between the stereocenter and the terminus of the chain is crucial. The principles of using C4 chiral building blocks are well-established in the synthesis of polyhydroxylated alkaloids and other natural products.

Table 3: Potential Stereodefined Scaffolds from this compound

| Scaffold Type | Key Transformation | Potential Application |

| Chiral 1,3-Diols | Ester reduction | Synthesis of polyketide natural products |

| Chiral Tetrahydrofurans | Intramolecular cyclization after functional group manipulation | Core of various natural products |

| Chiral Chromanes | Intramolecular Friedel-Crafts type reaction | Biologically active heterocyclic compounds |

Future Research Directions and Sustainability in S Ethyl 3 Phenoxybutanoate Synthesis

Development of More Sustainable and Green Chemistry Approaches

A central theme in the evolution of chemical synthesis is the adoption of green chemistry principles, which seek to reduce or eliminate the use and generation of hazardous substances. mgesjournals.comsyrris.com For the synthesis of (S)-Ethyl 3-phenoxybutanoate, this involves a holistic reassessment of traditional methods, focusing on solvents, reaction efficiency, and raw material sourcing.

Solvents constitute a significant portion of the mass in typical chemical reactions and often contribute heavily to waste and environmental pollution. acs.orgnih.gov Future research directions strongly advocate for either eliminating solvents or replacing conventional volatile organic compounds (VOCs) with greener alternatives.

Solvent-Free Reactions: Performing reactions without a solvent, or in a melt phase of the reactants, represents an ideal green chemistry scenario. This approach minimizes solvent-related waste, simplifies product purification, and can sometimes lead to enhanced reaction rates. The feasibility of solvent-free enzymatic or chemo-catalytic routes to this compound is a key area for exploration.

Green Solvents: Where solvents are necessary, the focus is on utilizing those with a lower environmental impact. Bio-based solvents, such as ethyl lactate, are gaining prominence due to their biodegradability and derivation from renewable resources. researchgate.net The properties of green solvents can often be tuned, for instance by using water as a co-solvent, to optimize reaction conditions. researchgate.net The selection of a suitable green solvent for the synthesis of this compound would depend on factors like reactant solubility, catalyst compatibility, and ease of recycling.

Table 1: Comparison of Conventional vs. Green Solvents for Potential Use in Synthesis

| Solvent Type | Examples | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Conventional | Toluene, Dichloromethane, Hexane | High solvency for many organic compounds; well-established processes. | Often derived from petrochemicals; potential toxicity and environmental persistence; flammability. |

| Green | Ethyl Lactate, Water, Supercritical CO₂ | Biodegradable; derived from renewable sources; lower toxicity; non-flammable (Water, scCO₂). | May have different solvency profiles; may require process optimization; higher initial cost for some. |

| Ionic Liquids | Imidazolium- or Pyridinium-based salts | Low vapor pressure; tunable properties; potential for catalyst recycling. | Can be expensive; potential toxicity and biodegradability concerns; high viscosity. |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.comacs.org Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. acs.org

In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. scranton.edu The synthesis of this compound can be designed to maximize atom economy by choosing reaction pathways that minimize the formation of such waste. For example, a catalytic addition reaction would be preferable to a multi-step synthesis involving protecting groups and stoichiometric reagents.

Table 2: Illustrative Atom Economy Calculation for a Hypothetical Synthesis | Reactant A | Reactant B | Desired Product | Byproduct(s) | % Atom Economy | | :--- | :--- | :--- | :--- | :--- | | Formula | C₁₀H₁₂O₂ | C₂H₆O | C₁₂H₁₆O₃ | H₂O | | Molecular Weight | 164.20 g/mol | 46.07 g/mol | 208.25 g/mol | 18.02 g/mol | | Calculation | \multicolumn{4}{c|}{(MW of Product / Σ MW of all Reactants) x 100} | | Result | \multicolumn{4}{c|}{(208.25 / (164.20 + 46.07)) x 100 = 99.0% } | Note: This table represents a hypothetical, highly efficient esterification. Real-world syntheses often have lower atom economies due to the use of catalysts, leaving groups, and other reagents.

The long-term sustainability of chemical manufacturing depends on shifting from finite petrochemical feedstocks to renewable resources. nih.gov Research into the synthesis of this compound can explore the use of bio-derived starting materials. For instance, the ethyl group can be sourced from bio-ethanol produced via fermentation of biomass. researchgate.net The phenoxybutanoate backbone could potentially be derived from platform chemicals obtained from lignocellulose or other biorefinery streams. nih.gov

Energy efficiency is another critical aspect of sustainable synthesis. This can be achieved by:

Developing catalysts that operate at lower temperatures and pressures.

Utilizing alternative energy sources like microwave irradiation or sonication to accelerate reactions.

Employing continuous manufacturing processes, which are often more energy-efficient than batch processes for large-scale production. syrris.com

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

For the synthesis of this compound, AI can be applied in several ways:

Retrosynthetic Planning: AI algorithms can propose novel and efficient synthetic routes by analyzing the target molecule's structure, potentially identifying pathways that are more sustainable or cost-effective than those devised by human chemists. pharmafeatures.comcas.org

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, pressure, catalyst loading, solvent) to maximize yield and enantioselectivity, thereby reducing the need for extensive trial-and-error experimentation. drugtargetreview.com

Catalyst Design: AI can assist in the design of new catalysts with enhanced performance by predicting how structural modifications to a catalyst will affect its activity and selectivity.

Exploration of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The development of highly enantioselective catalysts is paramount for the efficient synthesis of single-enantiomer compounds like this compound. Future research will focus on discovering and engineering novel catalytic systems, including both biocatalysts and chemocatalysts.

Biocatalysis, using enzymes such as reductases, lipases, or dehalogenases, offers several advantages, including high selectivity under mild reaction conditions (neutral pH, atmospheric pressure). researchgate.netnih.gov For example, the asymmetric reduction of a keto-ester precursor using a carbonyl reductase can produce a chiral hydroxy-ester with very high enantiomeric excess (>99%). nih.govnih.gov Research in this area involves:

Enzyme Discovery (Genome Mining): Searching microbial genomes for novel enzymes with desired catalytic activities.

Protein Engineering: Modifying the structure of known enzymes to improve their stability, activity, and selectivity for non-natural substrates.

Cofactor Regeneration Systems: Designing efficient systems to recycle expensive cofactors like NAD(H) or NADP(H), which are required by many oxidoreductases, making the process more economically feasible for industrial scale-up. nih.govresearchgate.net

In parallel, the development of new homogeneous and heterogeneous chemocatalysts continues to be a major research focus. The goal is to create catalysts that provide high turnover numbers, excellent enantioselectivity, and are easily separated and recycled from the reaction mixture.

Continuous Flow Processes for Scalable Enantioselective Production

Transitioning from traditional batch manufacturing to continuous flow processes offers significant advantages for the scalable and sustainable production of fine chemicals and pharmaceuticals. syrris.comasymchem.com Flow chemistry involves continuously pumping reagents through a reactor, providing precise control over reaction parameters like temperature, pressure, and mixing. syrris.com

Key benefits for the enantioselective production of this compound include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced byproduct formation.

Scalability: Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel, avoiding the challenges associated with scaling up large batch reactors.

Integration of Processes: Flow systems allow for the integration of multiple reaction, workup, and purification steps into a single, automated process, reducing waste and energy consumption. syrris.com

The development of robust, enantioselective catalytic systems (both enzymatic and chemical) that can be immobilized within a flow reactor is a key research area that will enable the efficient, large-scale continuous production of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-ethyl 3-phenoxybutanoate, and how can reaction conditions be tailored to improve yield?

- Methodology : Asymmetric catalysis using chiral ligands (e.g., (R)-(+)-BINAP) with transition metals like rhodium (Rh) or palladium (Pd) is commonly employed. Key parameters include solvent polarity (1,4-dioxane or ethyl acetate), temperature control (25–60°C), and stoichiometric ratios of boronic acid derivatives .

- Data-driven optimization : Monitor reaction progress via chiral HPLC or GC to assess enantiomeric excess (ee). Adjust ligand-metal coordination time and catalyst loading to mitigate racemization .

Q. Which analytical techniques are most effective for characterizing the structural and optical purity of this compound?

- Techniques :

- Chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers.

- Spectroscopy : for stereochemical confirmation (e.g., coupling constants in the phenoxy group); IR to identify ester carbonyl stretches (~1740 cm) .

- Polarimetry : Measure specific optical rotation ([α]) against reference standards .

Q. How should researchers safely handle this compound in laboratory settings, given its potential hazards?

- Safety protocol :

Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

Store under inert atmosphere (argon/nitrogen) at room temperature to prevent ester hydrolysis .

Conduct a risk assessment for reagents like thionyl chloride (halogenation) or lithium aluminum hydride (reduction), referencing ACS hazard guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, polarity) of this compound across databases?

- Approach :

- Cross-validate data using primary sources (e.g., NIST) and experimental replication.

- Analyze McGowan’s characteristic volume and retention indices to predict discrepancies in polarity measurements .

- Document instrument calibration (e.g., GC-MS) and environmental variables (humidity, pressure) to identify systematic errors .

Q. How can researchers design experiments to investigate the compound’s metabolic stability or enzyme inhibition potential in biological systems?

- Experimental design :

In vitro assays : Use liver microsomes or hepatocyte cultures to study cytochrome P450-mediated metabolism.

Probe substrates : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Data analysis : Apply Michaelis-Menten kinetics to quantify inhibition constants () and assess competitive/non-competitive binding .

Q. What advanced purification techniques mitigate challenges in isolating high-purity this compound from complex reaction mixtures?

- Methods :

- Simulated moving bed (SMB) chromatography for large-scale enantiomer separation.

- Crystallization : Optimize solvent mixtures (hexane:ethyl acetate) and cooling rates to enhance crystal lattice specificity .

- Mass-directed HPLC : Combine with evaporative light scattering detection (ELSD) to track trace impurities .

Data Management & Reproducibility

Q. How should raw and processed data from studies on this compound be structured to ensure reproducibility and compliance with open science standards?

- Guidelines :

- Raw data : Archive in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrumentation (e.g., NMR field strength, HPLC column type) .

- Processed data : Include error margins (SD/SE), statistical tests (e.g., ANOVA for batch variability), and outlier justification in supplementary materials .

- Ethical reporting : Anonymize proprietary synthesis protocols while disclosing critical variables (e.g., catalyst turnover number) for peer validation .

Applications in Academic Research

Q. What role does this compound play in fragrance chemistry, and how can its stability under oxidative conditions be evaluated?

- Application : Acts as a precursor for strawberry-like aroma compounds (e.g., ethyl 3-phenyl-2,3-epoxybutanoate) in flavor studies.

- Stability testing : Expose to UV light or elevated temperatures (40–80°C) and quantify degradation products (e.g., phenoxy radicals) via LC-MS .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.